6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring
Mechanism of Action
The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief of torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the carbon atom (attached to the non-bridging nitrogen atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, this compound can form hydrogen bonds with other biomolecules, contributing to its stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit necroptosis in both human and mouse cellular assays, highlighting its potential as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancers . Furthermore, this compound can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, such as the WIN site within WDR5, a protein involved in chromatin modification and gene expression . By binding to these sites, this compound can inhibit or activate enzyme activity, leading to changes in gene expression and cellular function. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing its activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of necroptosis and modulation of gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit necroptosis and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified to introduce various substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the 2- and 3-positions, are common and can introduce a wide range of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens, nitrating agents, and alkylating agents.
Major Products Formed
Major products formed from these reactions include various substituted derivatives, such as nitro, amino, and azido derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a nootropic agent and receptor agonist.
Industry: Utilized in the development of ionic liquids and as an electrolyte in fuel cells and batteries
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
- 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C6H9N3
- CAS Number : 185796-64-9
- IUPAC Name : this compound
This bicyclic compound features a pyrrole and imidazole ring system, which is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as a selective inhibitor of WDR5 (WD repeat domain 5), a protein implicated in various cancers, including mixed lineage leukemia.
- Mechanism of Action : The compound binds to the WIN-site within WDR5 with a high affinity (dissociation constants < 10 nM) and exhibits micromolar activity against acute myeloid leukemia (AML) cell lines .
- Cellular Effects : In vitro studies indicated that this compound could inhibit cell proliferation in AML models, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives of pyrrole-based compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Data Table: Summary of Biological Activities
Activity Type | Target/Pathogen | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | WDR5 (AML Cell Lines) | < 10 nM | |
Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |
Escherichia coli | 3.12 - 12.5 µg/mL |
Case Studies
A notable case study involved the optimization of derivatives based on the this compound scaffold:
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMYFYTUSXCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250503 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-64-9 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185796-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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